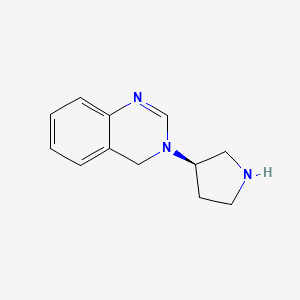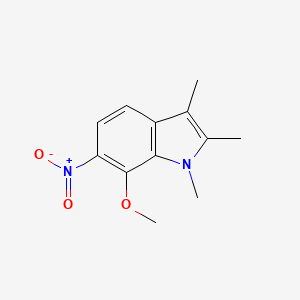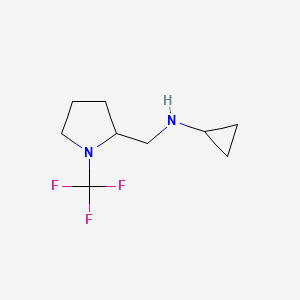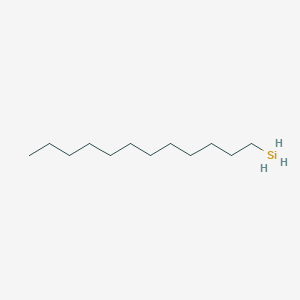
dodecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylsilane is an organosilicon compound with the chemical formula C12H28Si . It is a colorless liquid with low volatility, insoluble in water but soluble in organic solvents . This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility .
Preparation Methods
There are several methods for preparing dodecylsilane:
Reaction of Dodecyl Bromide with Hydrogen Silicide: This method involves a displacement reaction where dodecyl bromide reacts with hydrogen silicide.
Reaction of Dodecylchlorosilane with Aluminum Chloride and Hydrogen: This method requires high temperatures and involves the reaction of dodecylchlorosilane with aluminum chloride and hydrogen.
Chemical Reactions Analysis
Dodecylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: This compound can undergo substitution reactions with various reagents to form different organosilicon compounds.
Common reagents and conditions used in these reactions include catalysts like aluminum chloride and solvents like aprotic solvents . Major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds .
Scientific Research Applications
Dodecylsilane has numerous applications in scientific research:
Mechanism of Action
Dodecylsilane exerts its effects through various mechanisms:
Dehydrogenative Coupling Mechanism: Silyl hydrides, including this compound, react with hydroxylic surfaces under both non-catalyzed and catalyzed conditions by a dehydrogenative coupling mechanism.
Dissociative Adsorption Mechanism: Trihydridosilanes, including this compound, react with pure metal surfaces by a dissociative adsorption mechanism.
These reactions generally take place at room temperature and can be conducted in the vapor phase or with solutions of the silane in aprotic solvents .
Comparison with Similar Compounds
Dodecylsilane can be compared with other similar compounds, such as:
Dodecyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of hydrogen.
Dodecylmethoxysilane: Contains a methoxy group instead of hydrogen.
Dodecyltrimethoxysilane: Contains three methoxy groups instead of hydrogen.
This compound is unique due to its specific chemical structure and properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C12H28Si |
|---|---|
Molecular Weight |
200.44 g/mol |
IUPAC Name |
dodecylsilane |
InChI |
InChI=1S/C12H28Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1,13H3 |
InChI Key |
BBXVGZSHLMEVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[SiH3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
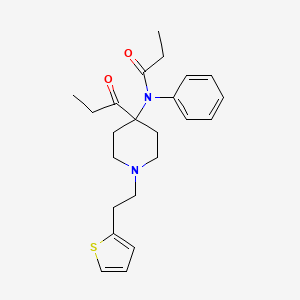
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
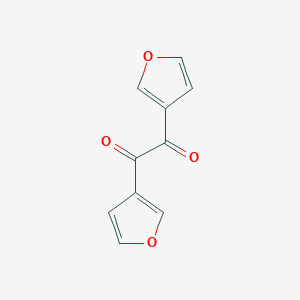
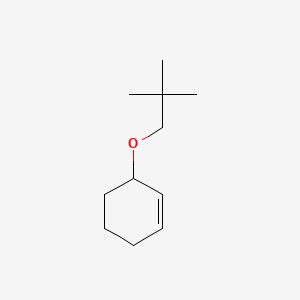

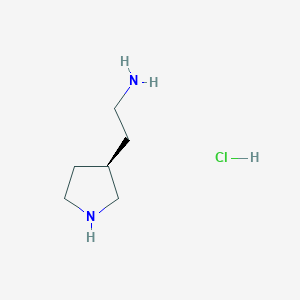
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)

